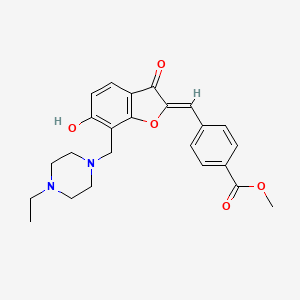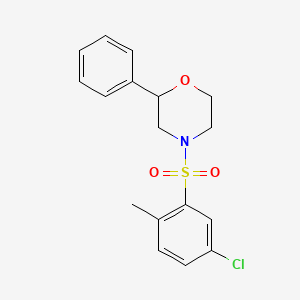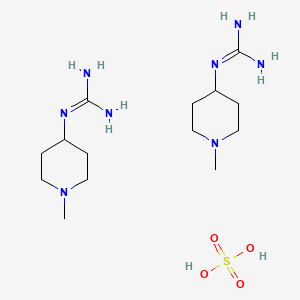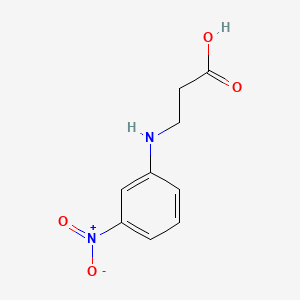![molecular formula C17H17N3O4S3 B2424103 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-38-4](/img/structure/B2424103.png)
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Photovoltaics and Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron donor–acceptor (D–A) system. Researchers have extensively explored its use in photovoltaics and as fluorescent sensors. However, its potential as a visible-light organophotocatalyst remained unexplored until recently . By systematically modifying the donor groups while keeping the BTZ acceptor group constant, scientists have fine-tuned the photocatalyst’s optoelectronic and photophysical properties. These compounds were validated using reactions such as Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions.
Dye-Sensitized Solar Cells (DSSCs) and OLEDs
Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4-(7)-cyanogroup as an anchor acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The compound’s unique electronic properties make it a promising candidate for enhancing energy conversion efficiency in solar cells and improving OLED performance.
Stable Photostable Products
The rapid reaction of this compound yields an air-, thermo-, and photostable product in high yield. This yellow precipitate can be isolated by filtration . Such stability is crucial for practical applications, especially in materials that need to withstand environmental conditions.
Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets
In recent work, researchers introduced an electron-deficient monomer, 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) , into a two-dimensional framework. This resulted in fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit unique fluorescence properties and could find applications in sensors, imaging, and optoelectronic devices.
Wirkmechanismus
Target of Action
The primary target of the compound “4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound is introduced as an electron-deficient monomer into a 2D framework, leading to the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quenching of PAAs . The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Pharmacokinetics
The compound’s high stability, porosity, and fluorescence performance suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . The F-CTF-3 nanosheet exhibits low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of various amines . The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection among various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Eigenschaften
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c21-26(22)12-11-20(10-9-15(26)13-5-2-1-3-6-13)27(23,24)16-8-4-7-14-17(16)19-25-18-14/h1-8,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDCKEFGEKLREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)




![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)


![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)


![Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2424039.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424040.png)